molecular formula C10H14BrNO3S B7555096 2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide

2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide

Cat. No. B7555096
M. Wt: 308.19 g/mol
InChI Key: VACXSKDSLXSNPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been synthesized and studied for its potential use in various applications.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide is not fully understood. However, studies have shown that it induces cell cycle arrest and apoptosis in cancer cells. It also inhibits the activity of the enzyme carbonic anhydrase, which is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide exhibits significant biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to their death. It also inhibits the migration and invasion of cancer cells, which are important processes involved in the metastasis of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide in lab experiments is its high potency against cancer cells. It also exhibits selective toxicity towards cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide. One of the major areas of research is to improve its solubility in water, which would make it more suitable for in vivo studies. Another direction is to study its potential use in combination with other anticancer agents to enhance its efficacy. Furthermore, more studies are needed to understand its mechanism of action and to identify its molecular targets in cancer cells.
Conclusion:
2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide is a promising compound that has gained significant attention in the field of scientific research. Its potential use as an anticancer agent has been extensively studied, and it exhibits significant cytotoxic activity against various cancer cell lines. However, more research is needed to fully understand its mechanism of action and to identify its molecular targets in cancer cells. With further research, this compound has the potential to become a valuable addition to the arsenal of anticancer agents.

Synthesis Methods

The synthesis of 2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide involves the reaction of N-methylbenzenesulfonamide with 2-bromo-1-propanol in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields the desired product in good yield. The product is then purified using column chromatography to obtain a pure compound.

Scientific Research Applications

2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide has been studied for its potential use in various applications. One of the major areas of research is its use as a potential anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO3S/c1-8(13)7-12(2)16(14,15)10-6-4-3-5-9(10)11/h3-6,8,13H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACXSKDSLXSNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)S(=O)(=O)C1=CC=CC=C1Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-hydroxypropyl)-N-methylbenzenesulfonamide

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